molecular formula C15H27NO3 B2779447 Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate CAS No. 916210-37-2

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Cat. No.: B2779447
CAS No.: 916210-37-2
M. Wt: 269.385
InChI Key: KSWUZDZRDMEOAC-UHFFFAOYSA-N
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Description

Tert-butyl ((4-(hydroxymethyl)bicyclo[222]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H25NO3 It is characterized by a bicyclic structure with a hydroxymethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate: Similar structure but with a difluoromethyl group instead of a hydroxymethyl group.

    Tert-butyl ((4-(methyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-10-14-4-7-15(11-17,8-5-14)9-6-14/h17H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWUZDZRDMEOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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